molecular formula C17H24N2O3 B13359866 tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate

tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate

Cat. No.: B13359866
M. Wt: 304.4 g/mol
InChI Key: YNANOAIXRVBLNB-FPMFFAJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Carbamate Moiety: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate
  • tert-Butyl ((3R,5R,6S)-5-fluoro-6-methylpiperidin-3-yl)carbamate

Uniqueness

tert-Butyl ((3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-[(3R,5R,6S)-6-methyl-2-oxo-5-phenylpiperidin-3-yl]carbamate

InChI

InChI=1S/C17H24N2O3/c1-11-13(12-8-6-5-7-9-12)10-14(15(20)18-11)19-16(21)22-17(2,3)4/h5-9,11,13-14H,10H2,1-4H3,(H,18,20)(H,19,21)/t11-,13-,14+/m0/s1

InChI Key

YNANOAIXRVBLNB-FPMFFAJLSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@H](C(=O)N1)NC(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC1C(CC(C(=O)N1)NC(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.